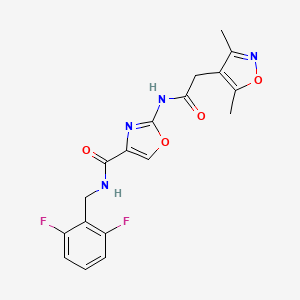![molecular formula C12H10ClN5O3 B2880688 5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride CAS No. 1421604-98-9](/img/structure/B2880688.png)
5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as Enamine-ENA372573528, has the CAS Number 1421604-98-9 . Its IUPAC name is 5-[(3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]nicotinic acid dihydrochloride . The molecular weight of this compound is 344.16 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9N5O3.2ClH/c1-7-15-16-10-11(14-2-3-17(7)10)20-9-4-8(12(18)19)5-13-6-9;;/h2-6H,1H3,(H,18,19);2*1H . This indicates the presence of a triazolo[4,3-a]pyrazine core with a methyl group at position 3, an oxy group at position 8 linked to a pyridine ring, and a carboxylic acid group on the pyridine ring .It is stored at room temperature . The compound’s InChI key is DJKQKEAGQDSPSQ-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
- Synthesis of 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine Derivatives: Kumar and Mashelkar (2008) detailed the synthesis of novel 1,2,4-triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives, which may have potential antihypertensive activity. This synthesis process can be related to the study of similar compounds like the one in your query (N. Kumar & U. Mashelkar, 2008).
Antibacterial and Antifungal Activities
- Antimicrobial Properties of Triazolopyridine Derivatives: Hassan (2013) synthesized various pyrazoline and pyrazole derivatives, including those with [1,2,4]triazolo[4,3-a]pyrazine moieties, and evaluated their antimicrobial activities against common bacterial and fungal strains. This indicates the potential of related compounds in antimicrobial applications (S. Y. Hassan, 2013).
Molecular Docking and In Vitro Screening
- Molecular Docking Studies: Flefel et al. (2018) conducted molecular docking and in vitro screening of novel pyridine derivatives, including triazolopyridine, to assess their binding energies and potential biological activities. This research highlights the importance of computational methods in evaluating the biological potential of compounds like 5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride (E. M. Flefel et al., 2018).
Antitumor and Antimicrobial Activities
- Potential in Cancer and Microbial Infections: Riyadh (2011) explored the synthesis of N-arylpyrazole-containing compounds, including [1,2,4]triazolo[4,3-a]pyrazines, and their activities against cancer cell lines and microbial infections. These findings suggest the therapeutic potential of related compounds in treating various diseases (S. Riyadh, 2011).
Cardiovascular Applications
- Cardiovascular Effects of Triazolopyrimidines: Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines with potential coronary vasodilating and antihypertensive activities, highlighting the relevance of triazolopyrimidine derivatives in cardiovascular research. This might be extrapolated to the therapeutic potential of compounds like this compound in cardiovascular diseases (Y. Sato et al., 1980).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take if exposure occurs .
Mecanismo De Acción
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s novel structure, it is likely that it interacts with unique biochemical pathways
Pharmacokinetics
The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all important factors that need to be investigated .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. It is likely that the compound has multiple effects at the molecular and cellular level, given its complex structure
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride' involves the reaction of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine with 5-hydroxypyridine-3-carboxylic acid, followed by the addition of dihydrochloride to form the final product.", "Starting Materials": [ "3-methyl-[1,2,4]triazolo[4,3-a]pyrazine", "5-hydroxypyridine-3-carboxylic acid", "dihydrochloride" ], "Reaction": [ "Step 1: 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is reacted with 5-hydroxypyridine-3-carboxylic acid in the presence of a suitable solvent and a catalyst to form the intermediate product.", "Step 2: The intermediate product is then treated with dihydrochloride to form the final product, '5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride'." ] } | |
Número CAS |
1421604-98-9 |
Fórmula molecular |
C12H10ClN5O3 |
Peso molecular |
307.69 g/mol |
Nombre IUPAC |
5-[(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H9N5O3.ClH/c1-7-15-16-10-11(14-2-3-17(7)10)20-9-4-8(12(18)19)5-13-6-9;/h2-6H,1H3,(H,18,19);1H |
Clave InChI |
HTNCXWUILZEFCP-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C=CN=C2OC3=CN=CC(=C3)C(=O)O.Cl.Cl |
SMILES canónico |
CC1=NN=C2N1C=CN=C2OC3=CN=CC(=C3)C(=O)O.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[[4-(2,3-Dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2880605.png)
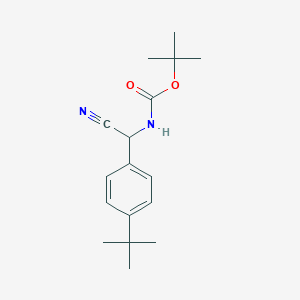

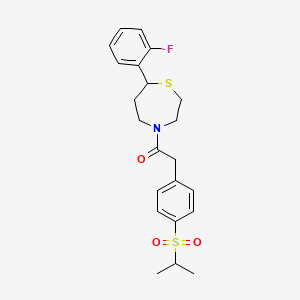
![(4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2880613.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2880614.png)
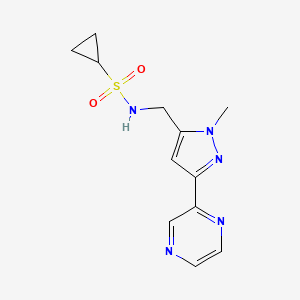
![4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2880617.png)
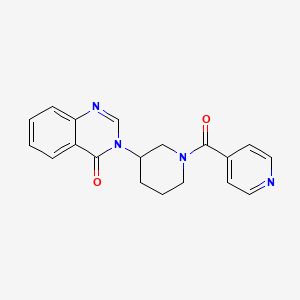

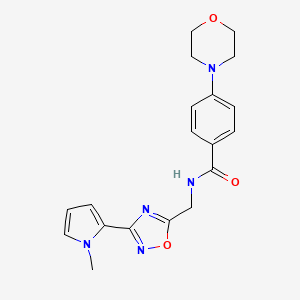
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2880626.png)
![N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
